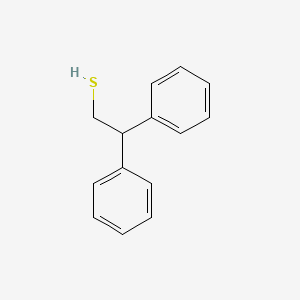
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C15H16Cl2O3 and a molecular weight of 315.1917 . This compound is characterized by the presence of a cyclohexane ring substituted with a methyl ester group and a 3,5-dichlorobenzoyl group. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate typically involves the esterification of 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorobenzoyl group.
Major Products
Oxidation: 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylic acid.
Reduction: Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 1-(3-chlorobenzoyl)cyclohexane-1-carboxylate
- Methyl 1-(4-chlorobenzoyl)cyclohexane-1-carboxylate
- Methyl 1-(3,5-difluorobenzoyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate is unique due to the presence of two chlorine atoms on the benzoyl group, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
特性
分子式 |
C15H16Cl2O3 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H16Cl2O3/c1-20-14(19)15(5-3-2-4-6-15)13(18)10-7-11(16)9-12(17)8-10/h7-9H,2-6H2,1H3 |
InChIキー |
RRDUKVQOUFYMOR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCCCC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)




![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)


![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)

![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)

